

Chemical properties and structure of Tyrosinase-IN-28

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Compound of Interest		
Compound Name:	Tyrosinase-IN-28	
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Tyrosinase-IN-28: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and inhibitory activity of **Tyrosinase-IN-28**, a novel tyrosinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the fields of enzymology, dermatology, and cosmetic science.

Chemical Properties and Structure

Tyrosinase-IN-28, also identified as Compound 4I in scientific literature, is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2] Its chemical and physical properties are summarized below.



Property	Value	Source
IUPAC Name	2-(4-(4-nitrophenyl)piperazin-1-yl)-1-(1H-indol-3-yl)ethan-1-one	Internal Analysis
Molecular Formula	C21H22N4O4	[3]
Molecular Weight	394.42 g/mol	[3]
SMILES	O=C(C(N1)=CC2=C1C=CC=C 2)OCCN(CC3)CCN3C4=CC=C (INVALID-LINK=O)C=C4	[3]
IC ₅₀ (Tyrosinase)	72.55 μM	[1][2][3]
Melting Point	Not available in public domain	
Solubility	Not available in public domain	_

Mechanism of Action

Tyrosinase-IN-28 functions as a tyrosinase inhibitor by affecting both substrate binding and enzyme catalysis.[1][3] Kinetic studies have revealed that it acts as a mixed-type inhibitor of the tyrosinase enzymatic reaction.[1][2] This dual mechanism of action makes it a compound of significant interest for modulating melanin production.

Experimental Protocols Synthesis of Tyrosinase-IN-28 (Compound 4I)

The synthesis of **Tyrosinase-IN-28** involves a multi-step process. A general outline of the synthesis is as follows:

- Synthesis of 1-(4-nitrophenyl)piperazine: This intermediate is synthesized by the reaction of a suitable piperazine precursor with 1-chloro-4-nitrobenzene.
- Synthesis of 2-bromo-1-(1H-indol-3-yl)ethan-1-one: This intermediate is prepared by the bromination of 1-(1H-indol-3-yl)ethan-1-one.



• Final Condensation: 1-(4-nitrophenyl)piperazine is reacted with 2-bromo-1-(1H-indol-3-yl)ethan-1-one in the presence of a suitable base and solvent to yield the final product, 2-(4-(4-nitrophenyl)piperazin-1-yl)-1-(1H-indol-3-yl)ethan-1-one (**Tyrosinase-IN-28**).

A detailed, step-by-step experimental protocol for the synthesis is described in the supplementary information of the referenced scientific literature and is recommended for precise replication.

Tyrosinase Inhibition Assay

The inhibitory activity of **Tyrosinase-IN-28** against mushroom tyrosinase is determined spectrophotometrically using L-DOPA as a substrate. The following protocol provides a general guideline for the assay.

Materials:

- Mushroom Tyrosinase
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Phosphate Buffer (pH 6.8)
- Tyrosinase-IN-28 (dissolved in a suitable solvent, e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

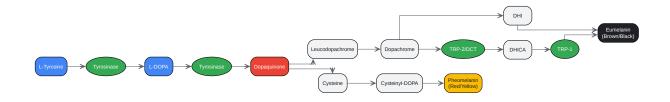
- Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of Tyrosinase-IN-28 in phosphate buffer.
- In a 96-well plate, add the tyrosinase solution to wells containing either the buffer (control) or different concentrations of Tyrosinase-IN-28.
- Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).



- Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
- Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm or 490 nm) at regular time intervals.
- Calculate the percentage of tyrosinase inhibition for each concentration of the inhibitor using
 the formula: % Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the
 absorbance of the reaction without the inhibitor and A_sample is the absorbance with the
 inhibitor.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Workflow Diagrams Melanin Biosynthesis Pathway

The following diagram illustrates the simplified melanin biosynthesis pathway, highlighting the central role of tyrosinase, the target of **Tyrosinase-IN-28**.



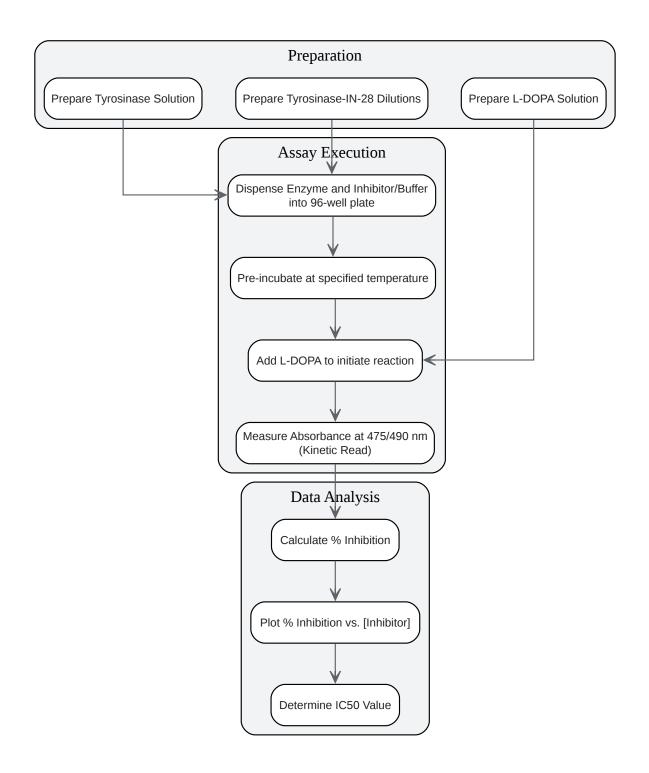
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Caption: Simplified Melanin Biosynthesis Pathway.

Tyrosinase Inhibition Assay Workflow



The experimental workflow for determining the inhibitory activity of **Tyrosinase-IN-28** is depicted below.





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Caption: Tyrosinase Inhibition Assay Workflow.

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